molecular formula C8H16 B1605396 3-Hexene, 2,2-dimethyl- CAS No. 3123-93-1

3-Hexene, 2,2-dimethyl-

Cat. No. B1605396
CAS RN: 3123-93-1
M. Wt: 112.21 g/mol
InChI Key: JPLZSSHKQZJYTJ-UHFFFAOYSA-N
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Description

“3-Hexene, 2,2-dimethyl-” is a chemical compound with the molecular formula C8H16 . It is also known by other names such as “2,2-Dimethyl-3-hexene”, “5,5-Dimethyl-3-hexene”, and "2,2-dimethylhex-3-ene" .


Synthesis Analysis

While specific synthesis methods for “3-Hexene, 2,2-dimethyl-” were not found in the search results, it’s important to note that the synthesis of similar organic compounds often involves reactions such as electrophilic addition, substitution, or elimination . The exact method would depend on the starting materials and the desired stereochemistry of the product.


Molecular Structure Analysis

The molecular structure of “3-Hexene, 2,2-dimethyl-” consists of a six-carbon chain with a double bond starting at the third carbon. Two methyl groups are attached to the second carbon .


Physical And Chemical Properties Analysis

The molecular weight of “3-Hexene, 2,2-dimethyl-” is 112.2126 . Other physical and chemical properties such as boiling point, melting point, density, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Renewable Jet and Diesel Fuels

3-Hexene, 2,2-dimethyl-, is used in the synthesis of renewable jet and diesel fuels. An efficient method has been developed for the selective dimerization of renewable feedstocks like 2-ethyl-1-hexene to C16H32 hydrocarbons. This method involves using acidic heterogeneous catalysts, and the resulting dimers can be blended with renewable or conventional jet fuels without adversely affecting their density and low-temperature viscosity (Harvey & Quintana, 2010).

Volume, Enthalpy, and Entropy in Chemical Reactions

The study of volume, enthalpy, and entropy of activation in the Diels-Alder reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with 1-hexene provides insights into chemical reactions involving 3-hexene. This includes understanding the pressure and temperature effects on reaction rates, which are essential in optimizing chemical processes (Kiselev et al., 1999).

Catalytic Processes and Isomerization

The dimerization of propylene over a nickel oxide-silica-alumina catalyst, resulting in various hexene isomers, is another application area. This research contributes to understanding the production of 3-hexene isomers under different experimental conditions, which is vital for industrial catalytic processes (Imai et al., 1968).

Isomerization Kinetics

Kinetic studies on the isomerization of 3,4-dimethyl-3-hexenes provide insights into the stereospecificity of catalytic isomerization processes. This research is significant for understanding the mechanisms of positional and cis-trans isomerization, crucial for chemical synthesis and industrial applications (Maurel et al., 1971).

Gas-Phase Reactions and Environmental Studies

The gas-phase reactions of O3 with alkenes, including 3-hexene, have been studied to understand their environmental impacts. This research is particularly relevant in studying atmospheric chemistry and assessing the environmental effects of various hydrocarbons (Atkinson et al., 1995).

Renewable C6 Platform for Fuels

The conversion of 1-hexene to jet and diesel fuels presents another application of 3-hexene. This process forms part of the synthesis of full-performance hydrocarbon fuels from bio-ethanol, demonstrating the potential of 3-hexene derivatives in renewable energy (Harvey & Meylemans, 2014).

Safety And Hazards

Safety data sheets suggest that “3-Hexene, 2,2-dimethyl-” may be flammable and could form explosive mixtures with air . It may cause skin irritation and drowsiness or dizziness . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(E)-2,2-dimethylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLZSSHKQZJYTJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062853, DTXSID40896843
Record name 3-Hexene, 2,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2,2-Dimethyl 3-hexene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexene, 2,2-dimethyl-

CAS RN

690-93-7, 3123-93-1
Record name 3-Hexene, 2,2-dimethyl-, (E)-
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Record name 3-Hexene, 2,2-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-2,2-Dimethyl-3-hexene
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Record name 3-Hexene, 2,2-dimethyl-
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Record name 3-Hexene, 2,2-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2,2-Dimethyl 3-hexene
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Record name 2,2-dimethylhex-3-ene
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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